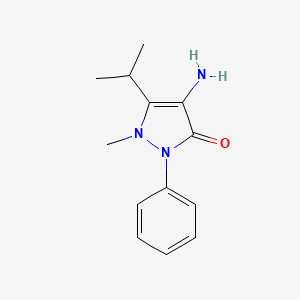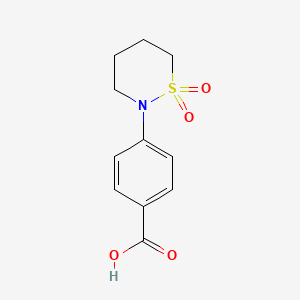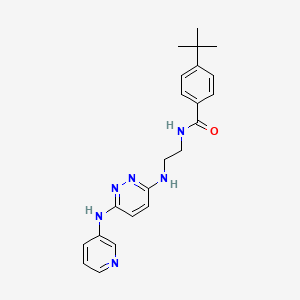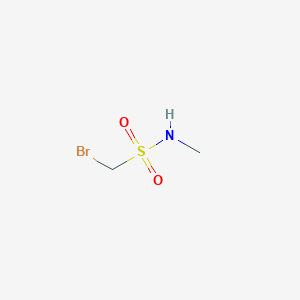
4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .Molecular Structure Analysis
The structure of 1H-pyrazolo[3,4-b]quinoline, a related compound, is composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .Chemical Reactions Analysis
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .Physical And Chemical Properties Analysis
The molecular formula for a related compound, 4-Amino-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one, is CHNO with an average mass of 189.214 Da and a mono-isotopic mass of 189.090210 Da .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- A study by Naganagowda and Petsom (2012) reports the synthesis of a novel compound closely related to 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This compound was prepared via condensation processes and its structure was assigned based on elemental and spectral analysis (Naganagowda & Petsom, 2012).
Potential Antiproliferative Activity :
- Pettinari et al. (2006) synthesized and characterized novel 4-acylpyrazolon-5-ato-dihalotin(IV) complexes, showing in vitro antiproliferative activity against melanoma cell lines. The activity correlates with the nature of the substituent on position 1 of pyrazole, decreasing in a specific order. This suggests potential applications of derivatives of the compound in cancer research (Pettinari et al., 2006).
Spectroscopic and Crystallographic Investigations :
- Research by Hayvalı, Unver, and Svoboda (2010) focused on two new Schiff base ligands derived from compounds similar to 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Their studies included elemental analysis, UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic techniques, providing detailed insights into the molecular structure and properties (Hayvalı, Unver, & Svoboda, 2010).
Corrosion Inhibition and Adsorption Properties :
- A 2020 study by Abdel Hameed et al. explored the use of derivatives of 5-amino-3-methyl-1-phenyl-1 H -pyrazole-4-carbonitrile, closely related to the queried compound, as corrosion inhibitors. They evaluated the corrosion inhibition performance of these compounds, finding that efficiency increased with inhibitor concentration but decreased with temperature, indicating potential industrial applications (Abdel Hameed et al., 2020).
Antibacterial Activities :
- Liu et al. (2012) conducted a study on four new Schiff base compounds derived from 1-phenyl-3-methyl-4-benzoyl-2-pyrazolin-5-one, a compound structurally similar to 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. They evaluated their antibacterial activity, providing insights into the potential use of these compounds in the development of new antibacterial agents (Liu et al., 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Its molecular structure suggests that it may be soluble in water , which could impact its bioavailability
Result of Action
Similar compounds have been found to have various biological activities, such as anti-inflammatory, anticancer, and antioxidant effects .
Propiedades
IUPAC Name |
4-amino-1-methyl-2-phenyl-5-propan-2-ylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)12-11(14)13(17)16(15(12)3)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIPHSKGODIRPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381593.png)
![3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2381594.png)
![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)


![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)

![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)

![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)
![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)